- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,

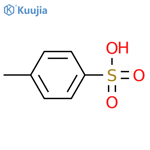

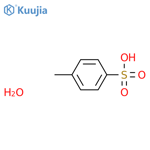

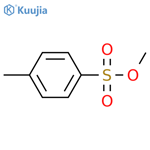

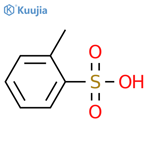

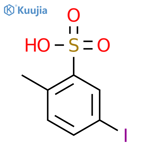

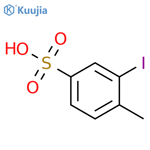

Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)

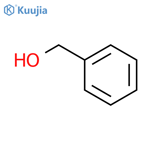

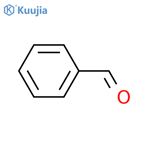

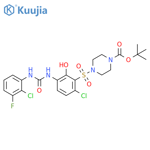

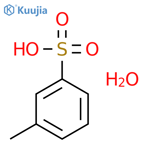

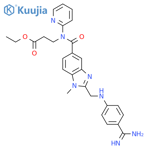

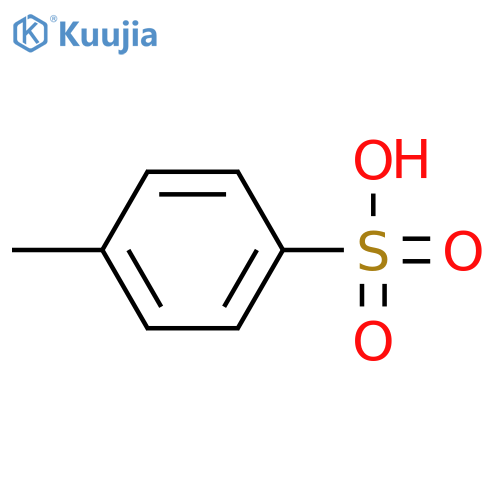

O ácido 4-metilbenzeno-1-sulfônico (também conhecido como ácido p-toluenossulfônico ou PTSA) é um composto orgânico amplamente utilizado como catalisador ácido em síntese química. Sua estrutura combina um grupo sulfônico altamente ácido com um anel aromático metilado, conferindo solubilidade em solventes orgânicos e estabilidade térmica. Apresenta-se como sólido cristalino branco, facilmente manuseável em condições ambientais. Na indústria, destaca-se por sua eficiência catalítica em reações como esterificação, hidrólise e polimerização, superando ácidos minerais tradicionais em seletividade e facilidade de remoção pós-reação. Sua natureza não oxidante e baixa corrosividade a metais o tornam particularmente vantajoso em processos industriais sensíveis.

104-15-4 structure

Nome do Produto:4-methylbenzene-1-sulfonic acid

4-methylbenzene-1-sulfonic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Methylbenzenesulfonic acid

- Methylbenzenesulfonic acid

- PTSA

- toluene-4-sulfonic acid

- Toluenesulfonic acid

- Tosic acid

- P-Toluene Sulfonic Acid

- p-Toluenesulfonic acid monohydrate

- P-Toluene Sulphonic Acid

- para toluene sulfonic acid

- para toluene sulphonic acid

- PTS ACID

- TL65

- TsOH

- TL65LS

- TSA-95

- Tsa-hp

- Tsa-mh

- TSA-65W

- TSA-65M

- Eltesol

- 对甲苯磺酸生产厂家

- 对甲苯磺酸

- p-Toluenesulfonic acid

- PARATOLUENE SULPHONIC ACID

- p-tolylsulfonicacid

- PTSA 70

- toluene-4-sulphonic

- Toluene-p-sulfonate

- toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid

- 4-methylbenzene-1-sulfonic acid

- 4-Toluenesulfonicacid

- SULTAMICILLIN IMPURITY B (EP IMPURITY)

- NSC167068

- P-TOLUENESULFONIC ACID [EP IMPURITY]

- p-Tolylsulfonic acid

- AT27303

- 4-toluene sulphonic acid

- 4methylbenzenesulfonic acid

- PARA-TOLUENE SULFONATE

- AS-82150

- p-Toluene-sulfonic acid

- C-250

- 4-methylphenylsulfonic acid

- 4-methylbenzene-sulfonic acid

- 4-methyl-benzene-sulphonic acid

- p-toluenesufonic acid

- Manro PTSA 65 LS

- para-toluene sulfonic acid

- QGV5ZG5741

- p-toluensulfonic acid

- TAYCATOX-300

- Manro PTSA 65 E

- rho-toluenesulfonic acid

- NCIOpen2_002932

- paratoluene-sulfonic acid

- p-Toluene sulfonate

- p- toluenesulfonic acid

- CYZAC-4040

- para-toluene-sulfonic acid

- p-toluene-sulphonic acid

- para-toluenesulfonic acid

- TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)

- NCGC00248146-02

- SCHEMBL34

- para toluenesulphonic acid

- Kyselina p-toluenesulfonova

- 4-methylbenzenesulphonic acid

- NSC 167068

- TosicAcid

- NCGC00248146-03

- MFCD00064387

- SY011236

- Nacure 1040

- 4-methylbenzene sulfonic acid

- NSC2167

- Benzenesulfonic acid, methyl-

- CHEBI:27849

- WLN: WSQR D1

- Toluene sulfonic acid

- toluene p-sulfonic acid

- Kyselina p-toluensulfonova

- 25231-46-3

- p-toluenesuiphonic acid

- toluene p-sulphonic acid

- K-Cure 1040

- NACURE-1040

- InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10

- Ts-OH

- p-Methylbenzenesulfonic acid

- CAS-104-15-4

- SR-01000944854

- Q-200514

- Q285878

- 4-Toluenesulfonic acid

- toluene-p-sulfonic acid

- BDBM50294029

- TosOH

- p-TsOH

- 4-methyl-benzenesulfonic acid

- 2(Or 4)-toluenesulphonic acid

- J-001117

- p-TSA

- pTsOH

- AE-848/00887005

- UNII-QGV5ZG5741

- p-toluyl sulphonic acid

- LISINOPRIL IMPURITY B [EP IMPURITY]

- p-toluenesulfonicacid

- 4-toluenesulphonic acid

- AC-794

- NSC-167068

- HSDB 2026

- DB-050363

- Toluene-4-sulphonic acid

- 4-sulphotoluene

- STL199173

- 4-11-00-00241 (Beilstein Handbook Reference)

- PTS-100

- paratoluene sulfonic acid

- ANASTROZOLE IMPURITY F (EP IMPURITY)

- TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]

- TSU

- NCIOpen2_003096

- DTXCID406701

- Cyzac 4040

- p-tolu-enesulfonic acid

- toluene 4-sulfonic acid

- C06677

- Cyclophil P T S A

- SR-01000944854-1

- 1ST001660

- K-Cure 040

- p-toluensulphonic acid

- p-toluene-sulfonicacid

- AD-3302W

- Manro PTSA 65 H

- Toluen-4-sulfonsaeure

- para-toluenesulphonic acid

- Kyselina p-toluenesulfonova [Czech]

- ACTIVATOR-100T3

- Kyselina p-toluensulfonova [Czech]

- AKOS008966288

- NS00010519

- paratoluenesulphonic acid

- Toluenesulfonic acid (VAN)

- p-Toluolenesulfonic acid

- p-toluenylsulfonic acid

- paratoluensulfonic acid

- 4-methylphenylsulphonic acid

- para-toluensulfonic acid

- p-Toluenesulfonate

- CHEMBL541253

- CS-W019626

- ar-Toluenesulfonic acid

- F1908-0079

- Tosylic acid

- NCGC00248146-01

- p-toluenesulfonic acid (ptsa)

- DRYER-900

- para toluenesulfonic acid

- rho-toluene sulfonic acid

- p-Toluenesulphonic acid

- p-toluene sulfonicacid

- SULTAMICILLIN IMPURITY B [EP IMPURITY]

- 4-TOLUENE-SULFONIC ACID

- p-Methylphenylsulfonic acid

- EC 203-180-0

- Eltesol TSX

- 4-Toluenesulfinic acid sodium salt

- P-TOLUENESULFONIC ACID [MI]

- T0267

- DTXSID0026701

- 4-methyl-benzene sulphonic acid

- p-toluen sulfonic acid

- P-TOLUENESULFONIC ACID (EP IMPURITY)

- paratoluenesulfonic acid

- NSC-2167

- P-Toluene Sulfonic acid(monohydrate)

- BP-31081

- DB03120

- BRN 0472690

- EINECS 203-180-0

- Tos-OH

- NCGC00259913-01

- Tox21_202364

- Benzenesulfonic acid, 4-methyl-

- 4-toluene-sulphonic acid

- para-toluene sulphonic acid

- LISINOPRIL IMPURITY B (EP IMPURITY)

- ANASTROZOLE IMPURITY F [EP IMPURITY]

- 104-15-4

- AI3-26478

- toluene-p-sulphonic acid

- 4-Toluene sulfonic acid

- p -toluenesulfonic acid

- KC-1040

- 4-methyl benzene sulfonic acid

-

- MDL: MFCD00064387

- Inchi: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)

- Chave InChI: JOXIMZWYDAKGHI-UHFFFAOYSA-N

- SMILES: CC1=CC=C(C=C1)S(=O)(=O)O

Propriedades Computadas

- Massa Exacta: 172.01900

- Massa monoisotópica: 172.019415

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 206

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP4: 1.7

- Contagem de átomos isótopos: 0

- Carga de Superfície: 0

- Superfície polar topológica: 54.4

- Superfície polar topológica: 62.8

- XLogP3: 1.7

Propriedades Experimentais

- Cor/Forma: Colorless monoclinic flake or columnar crystals

- Densidade: 1.07

- Ponto de Fusão: 106~107℃

- Ponto de ebulição: 116 ºC

- Ponto de Flash: 41 ºC

- Índice de Refracção: 1.3825-1.3845

- Solubilidade: DMSO (Slightly), Methanol (Slightly)

- Coeficiente de partição da água: dissolution

- PSA: 62.75000

- LogP: 2.32250

- pka: -0.43±0.50(Predicted)

- Solubilidade: Soluble in ethanol and ether, slightly soluble in water and hot benzene

4-methylbenzene-1-sulfonic acid Informações de segurança

- Número de transporte de matérias perigosas:2585

- Código da categoria de perigo: R10;R34

- Instrução de Segurança: S45-S26-S23

-

Identificação dos materiais perigosos:

- Grupo de Embalagem:III

- Condição de armazenamento:Flammable area

- Termo de segurança:8

- Classe de Perigo:8

- PackingGroup:III

- Grupo de Embalagem:III

- Nível de perigo:8

- Frases de Risco:R10; R34

4-methylbenzene-1-sulfonic acid Dados aduaneiros

- CÓDIGO SH:29163990

- Dados aduaneiros:

China Customs Code:

2904100000Overview:

2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-methylbenzene-1-sulfonic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065460-10kg |

4-Toluenesulfonic acid |

104-15-4 | 98% | 10kg |

¥3960 | 2023-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-500g |

Toluene-4-sulfonic acid |

104-15-4 | 500g |

¥328.0 | 2021-09-04 | ||

| Enamine | EN300-16830-5.0g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 5.0g |

$222.0 | 2023-02-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-100g |

Toluene-4-sulfonic acid |

104-15-4 | 100g |

¥158.0 | 2021-09-04 | ||

| Enamine | EN300-16830-10.0g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 10.0g |

$339.0 | 2023-02-09 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 98% | 500g |

¥103.0 | 2022-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065460-5kg |

4-Toluenesulfonic acid |

104-15-4 | 98% | 5kg |

¥2992 | 2023-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 98% | 500g |

¥484.0 | 2023-08-31 | |

| Enamine | EN300-16830-5g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 90% | 5g |

$222.0 | 2023-09-20 | |

| Enamine | EN300-16830-10g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 90% | 10g |

$339.0 | 2023-09-20 |

4-methylbenzene-1-sulfonic acid Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 1 h, 0 °C

Referência

- Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals, Journal of Organic Chemistry, 2021, 86(1), 1253-1261

Método de produção 3

Método de produção 4

Método de produção 5

Condições de reacção

1.1 Solvents: Benzene ; 15 h, reflux

Referência

- Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an example, Journal of Combinatorial Chemistry, 1999, 1(6), 461-466

Método de produção 6

Condições de reacção

1.1 Solvents: Acetonitrile

Referência

- Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicals, Chemische Berichte, 1985, 118(6), 2164-85

Método de produção 7

Método de produção 8

Método de produção 9

Condições de reacção

Referência

- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Solvents: Toluene ; 100 - 118 °C

Referência

- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Solvents: Acetic acid ; rt

1.2 Catalysts: Platinum ; rt

1.3 Reagents: Hydrogen ; 5 bar, rt

1.4 Solvents: Toluene ; reflux

1.2 Catalysts: Platinum ; rt

1.3 Reagents: Hydrogen ; 5 bar, rt

1.4 Solvents: Toluene ; reflux

Referência

- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,

Método de produção 12

Método de produção 13

Método de produção 14

Método de produção 15

Método de produção 16

Método de produção 17

Método de produção 18

Método de produção 19

Método de produção 20

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; rt

Referência

- Monodisperse Cyclic Polymer Mechanochemistry: Scission Kinetics and the Dynamic Memory Effect with Ultrasonication and Ball-Mill Grinding, Journal of the American Chemical Society, 2023, 145(33), 18432-18438

Método de produção 21

Método de produção 22

Método de produção 23

Condições de reacção

Referência

- Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975], Biomaterials, 2017, 125,

Método de produção 24

Método de produção 25

Método de produção 26

Condições de reacção

1.1 Reagents: Sulfuric acid

Referência

Studies on the sulfonation of o-iodotoluene

,

Kinki Daigaku Kogakubu Kenkyu Hokoku,

1985,

19,

27-32

Método de produção 27

Condições de reacção

1.1 Solvents: Toluene ; reflux

Referência

Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water

,

Journal of Combinatorial Chemistry,

2007,

9(2),

204-209

Método de produção 28

Método de produção 29

Condições de reacção

1.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 30

Condições de reacção

1.1 Solvents: Methanol ; 50 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 31

Condições de reacção

1.1 Reagents: Triethylamine , Sodium sulfate Solvents: tert-Butyl methyl ether ; 0.17 h, 5 °C; 24 h, rt

2.1 Reagents: Lithium tert-butoxide Solvents: Toluene

2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

2.4 overnight, rt; 2 h, 60 °C

3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

2.1 Reagents: Lithium tert-butoxide Solvents: Toluene

2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

2.4 overnight, rt; 2 h, 60 °C

3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 32

Condições de reacção

1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 33

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 34

Condições de reacção

1.1 Reagents: Lithium tert-butoxide Solvents: Toluene

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

1.4 overnight, rt; 2 h, 60 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

1.4 overnight, rt; 2 h, 60 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 35

Condições de reacção

1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 36

Condições de reacção

1.1 Solvents: Benzene ; reflux

Referência

Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7

,

Organic Letters,

2005,

7(16),

3529-3532

Método de produção 37

Condições de reacção

1.1 Solvents: Toluene ; 24 h, reflux

Referência

Design, synthesis, and evaluation of cystargolide-based β-lactones as potent proteasome inhibitors

,

European Journal of Medicinal Chemistry,

2018,

157,

962-977

Método de produção 38

Método de produção 39

Condições de reacção

Referência

- Synthesis of analogs of K-582A, an antibiotic heptapeptide, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7

Método de produção 40

Condições de reacção

1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C

Referência

- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,

Método de produção 41

Condições de reacção

1.1 Solvents: Acetonitrile , Tetrahydrofuran ; rt → 37 °C; 33 - 37 °C

Referência

- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,

Método de produção 42

Condições de reacção

Referência

- IL-8 receptor antagonist, World Intellectual Property Organization, , ,

Método de produção 43

Condições de reacção

1.1 Solvents: Toluene ; 100 - 118 °C

Referência

- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,

Método de produção 44

Condições de reacção

Referência

- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,

Método de produção 45

Condições de reacção

1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C

Referência

- Preparation of perindopril tert-butylamine salt, China, , ,

Método de produção 46

Condições de reacção

Referência

- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

Método de produção 47

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene

Referência

- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,

Método de produção 48

Condições de reacção

Referência

- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,

Método de produção 49

Condições de reacção

1.1 Solvents: Toluene ; 60 °C; 1 h, 60 °C

Referência

- Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality, Polymer Chemistry, 2018, 9(14), 1767-1771

Método de produção 50

Método de produção 51

Método de produção 52

Método de produção 53

Método de produção 54

Condições de reacção

1.1 Solvents: Toluene ; heated

1.2 Solvents: Toluene ; heated; rt

1.2 Solvents: Toluene ; heated; rt

Referência

- UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical properties, Journal of Macromolecular Science, 2017, 54(10), 662-668

Método de produção 55

Método de produção 56

Método de produção 57

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Ammonium hydroxide Solvents: Water

1.2 Reagents: Ammonium hydroxide Solvents: Water

Referência

Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes

,

Organic Process Research & Development,

2014,

18(6),

744-750

Método de produção 58

Condições de reacção

1.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt

2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 59

Condições de reacção

1.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 60

Condições de reacção

1.1 Reagents: Lithium tert-butoxide Solvents: Toluene

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt

3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt

3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

Método de produção 61

Condições de reacção

1.1 Reagents: Lithium tert-butoxide Solvents: Toluene

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

1.4 overnight, rt; 2 h, 60 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

1.4 overnight, rt; 2 h, 60 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

Referência

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

4-methylbenzene-1-sulfonic acid Raw materials

- methyl 4-methylbenzene-1-sulfonate

- Glycine ethyl ester monohydrochloride

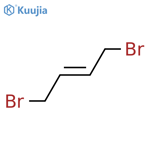

- (2E)-1,4-Dibromo-2-butene

- ethyl (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylate

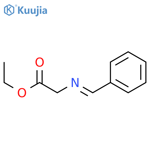

- Glycine, N-(phenylmethylene)-, methyl ester, (E)-

- Benzyl alcohol

- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid

- (1R,2S)-1-(tert-Butoxy)carbonylamino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester

- 1,1-Dimethylethyl N-[4-[[6-chloro-3-[[[(2-chloro-3-fluorophenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-1-piperazinyl]carbamate

- 4-[[6-Chloro-3-[N'-(2-chloro-3-fluorophenyl)ureido]-2-hydroxyphenyl]sulfonyl]piperazine-1-carboxylic acid tert-butyl ester

- (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

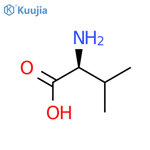

- L-Valine

- D-Tyrosine

- Di-tert-butyl dicarbonate

- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid

- 4-methylbenzene-1-sulfonic acid

- 2-Iodotoluene

- 2-methyl-2H-indazol-3-amine

- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-

- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]

- Deacetamidine Cyano Dabigatran Ethyl Ester

- methyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate

- Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-

- (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

- 4-Dimethylaminopyridine

- L-Leucine

- p-Toluenesulfonic acid monohydrate

- Benzaldehyde

- ethyl (E)-2-(benzylideneamino)acetate

4-methylbenzene-1-sulfonic acid Preparation Products

- 5-iodo-2-methyl-benzenesulfonic acid (103675-62-3)

- H-Leu-allyl ester·p-tosylate (45012-62-2)

- Elubrixin (688763-64-6)

- benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate (97984-62-8)

- o-Toluenesulfonic Acid (88-20-0)

- 4-methylbenzene-1-sulfonic acid (104-15-4)

- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (429658-95-7)

- Benzenesulfonic acid, 3-iodo-4-methyl- (103675-61-2)

- 2H-Indazol-3-amine, N,2-dimethyl- (97990-15-3)

- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)] (108-48-5)

- Methyl 3-aminopropanoate (4138-35-6)

- (1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acid methyl ester (681260-04-8)

- 4-Dimethylaminopyridine (1122-58-3)

- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- (83508-14-9)

- 3-methylbenzene-1-sulfonic acid (617-97-0)

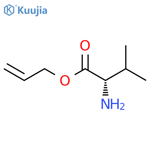

- prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate (88224-01-5)

4-methylbenzene-1-sulfonic acid Literatura Relacionada

-

Congmin Wang,Wenjia Zhao,Haoran Li,Liping Guo Green Chem. 2009 11 843

-

L. W?ckel,A. Seifert,C. Mende,I. Roth-Panke,L. Kroll,S. Spange Polym. Chem. 2017 8 404

-

Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387

-

Geetha Bolla,Ashwini Nangia CrystEngComm 2018 20 6394

-

Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos ácidos benzenossulfônicos e derivados p-toluenossulfonatos

- Materiais Químicos Corantes e Pigmentos Corantes

- Pesticidas Químicos Ingredientes Ativos de Pesticidas Substâncias Padrão

- Produtos Farmacêuticos e Bioquímicos Ingredientes Ativos Farmacêuticos Substâncias de Referência

- Produtos Farmacêuticos e Bioquímicos Ingredientes Ativos Farmacêuticos Substâncias Padrão

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

- Solventes e Químicos Orgânicos Compostos Orgânicos hidrocarbonetos

- Materiais Químicos Corantes e Pigmentos

- Produtos Farmacêuticos e Bioquímicos Ingredientes Ativos Farmacêuticos

104-15-4 (4-methylbenzene-1-sulfonic acid) Produtos relacionados

- 57-11-4(octadecanoic acid)

- 77-92-9(Citric acid)

- 5138-90-9(Sodium 4-chlorobenzenesulfonate)

- 70-55-3(4-methylbenzene-1-sulfonamide)

- 80-18-2(Methyl benzenesulfonate)

- 80-40-0(Ethyl p-toluenesulfonate)

- 39819-65-3(Nickel(II) Benzenesulfonate)

- 515-46-8(Ethyl benzenesulfonate)

- 121-47-1(Metanilic acid)

- 6214-18-2(Isopropyl benzenesulfonate)

Fornecedores recomendados

Jiangsu Xinsu New Materials Co., Ltd

(CAS:104-15-4)

Pureza:99%

Quantidade:25KG,200KG,1000KG

Preço ($):Inquérito

Suzhou Senfeida Chemical Co., Ltd

(CAS:104-15-4)p-Toluenesulfonic acid

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito